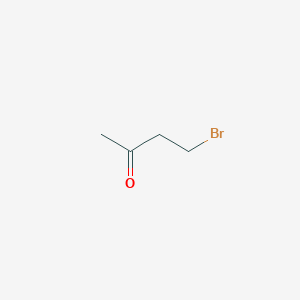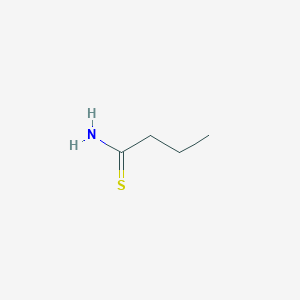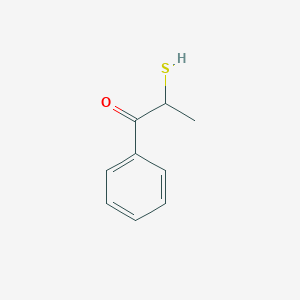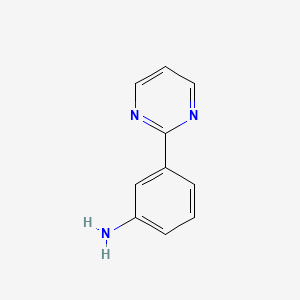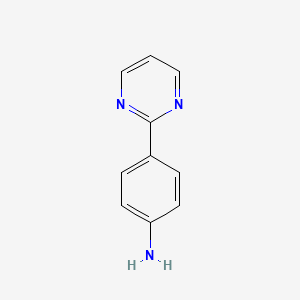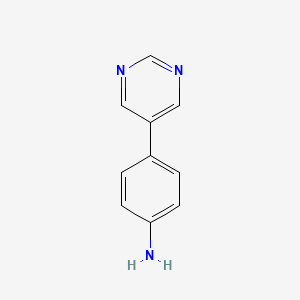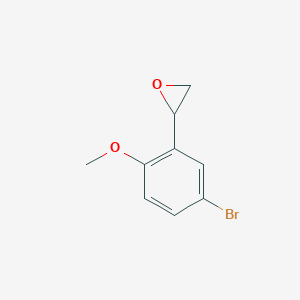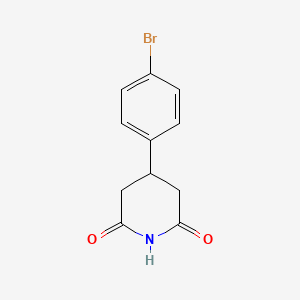
4-Butylpiperidine
Overview
Description
4-Butylpiperidine (4-BP) is an organic compound that is widely used as a solvent in organic chemistry. It is a colorless liquid with a low boiling point and low viscosity. 4-BP is also a versatile reagent for organic synthesis and is used in a variety of laboratory experiments. It is a safe and non-toxic solvent that is widely used in the pharmaceutical and food industries.
Scientific Research Applications
Conformational Analysis in Chemical Compounds
4-Butylpiperidine derivatives play a significant role in conformational analysis. For instance, in the study of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine, researchers conducted a comprehensive analysis using proton and carbon nuclear magnetic resonance data. This study provided insights into the solution conformation of these compounds, highlighting their importance in understanding molecular structures and behaviors (Duquet et al., 2010).
Applications in Veterinary Medicine
Derivatives of this compound, such as t-butyl carbamate derivative of 4-Aminopyridine, have been investigated for their therapeutic effects on dogs with acute spinal cord injury. In a blinded, placebo-controlled trial, these compounds showed significant improvement in hind limb function, underscoring their potential in veterinary medicine (Lim et al., 2014).
Enhancing Solar Cell Efficiency
This compound derivatives, like 4-tert-Butylpyridine, are critical in enhancing the performance of dye-sensitized solar cells. Research has demonstrated that the addition of these compounds leads to significant improvements in the open-circuit potential, contributing to more efficient solar energy conversion (Boschloo et al., 2006).
Development of Neurotransmitter Transporter Inhibitors
Compounds like (bisarylmethoxy)butylpiperidine analogues, derived from this compound, are being explored for their potential in treating cocaine addiction. These compounds exhibit dual activity at DAT and DA/5-HT receptor sites, indicating their potential therapeutic utility in addiction treatment (Choi et al., 2002).
Potential in CNS Disorder Treatment
This compound derivatives are being studied for their efficacy in treating CNS disorders like depression. These compounds function as serotonin transporter (SERT) inhibitors and have shown significant activity and selectivity for SERT, presenting a promising avenue for therapeutic development (Howard, 2007).
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-butylpiperidine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with various targets to exert their therapeutic effects . For instance, a derivative of piperidine, 1-[3-(1,1′-biphen)-4-yl] butylpiperidine (RC-33), has been used as a neuroprotective sigma-1 receptor agonist .
Biochemical Pathways
For example, in biosynthesis, D1-piperideine, a derivative of piperidine, plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .
Pharmacokinetics
It’s known that piperidine derivatives can have varying adme properties, which can impact their bioavailability and therapeutic effects .
Result of Action
For instance, piperine, a piperidine derivative, has been shown to regulate multiple signaling molecules and pathways, contributing to its pleiotropic activities .
Biochemical Analysis
Biochemical Properties
4-Butylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme monoamine oxidase (MAO), where this compound acts as an inhibitor. This inhibition can affect the breakdown of neurotransmitters such as serotonin and dopamine, leading to altered levels of these neurotransmitters in the brain. Additionally, this compound has been shown to interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of cyclic adenosine monophosphate (cAMP) pathways, leading to changes in cellular responses to external stimuli. Furthermore, it can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation of these biomolecules. For example, its binding to MAO results in the inhibition of the enzyme’s activity, preventing the breakdown of neurotransmitters. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive function. At high doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects underscore the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipid solubility and the presence of specific transporters that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
Properties
IUPAC Name |
4-butylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQSPCJCAJVNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70534645 | |
| Record name | 4-Butylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-39-4 | |
| Record name | 4-Butylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70534645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
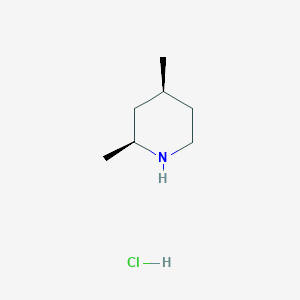
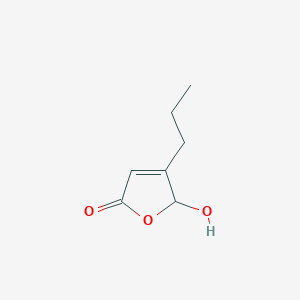
![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

